molecular formula C8H13N3 B1612966 4-Hydrazinyl-N,N-dimethylaniline CAS No. 41002-34-0

4-Hydrazinyl-N,N-dimethylaniline

Cat. No. B1612966
CAS RN: 41002-34-0
M. Wt: 151.21 g/mol
InChI Key: UGXJJUSLMZKOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-N,N-dimethylaniline, also known as HDMA, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a derivative of aniline and contains a hydrazine functional group, which makes it a useful compound for various applications.

Scientific Research Applications

  • Biochemical Interactions and Metabolic Pathways : 4-Hydrazinyl-N,N-dimethylaniline and related compounds have been studied for their interactions in biological systems, particularly in relation to their metabolism in animals. For instance, 3:4-Dimethylaniline, a similar compound, has been shown to have carcinogenic properties and affects the incidence of pituitary gland tumours in rats (Boyland & Sims, 1959).

  • Catalysis in Biological Systems : Research has also explored the use of compounds like 4-Hydrazinyl-N,N-dimethylaniline as catalysts in biochemical reactions. For example, 4-aminophenylalanine has been found effective as a catalyst in hydrazone formation reactions at low temperatures and neutral pH, which is relevant for biomolecular labeling (Blanden et al., 2011).

  • Environmental Impact and Toxicology : Some studies have focused on the environmental impact and toxicological aspects of related aromatic amines. For instance, 2,6-Dimethylaniline, an environmental pollutant, forms DNA adducts and is classified as a rodent carcinogen (Gonçalves et al., 2001).

  • Photophysical Properties and Molecular Structures : The structural and photophysical properties of borylanilines, compounds related to 4-Hydrazinyl-N,N-dimethylaniline, have been a subject of study. These studies provide insight into their molecular conformations and potential applications in various chemical processes (Sudhakar et al., 2013).

  • Electrochemical Synthesis and Applications : Electrochemical methods have been explored for synthesizing derivatives of N,N-dimethylanilines. Such studies focus on developing environmentally friendly and efficient synthesis methods for potentially useful industrial chemicals (Polat et al., 2000).

  • Antimicrobial and Larvicidal Activities : Some derivatives of 4-Hydrazinyl-N,N-dimethylaniline have been examined for their antimicrobial and larvicidal activities, indicating potential applications in pharmaceutical and pest control industries (Alaklab et al., 2017).

properties

IUPAC Name

4-hydrazinyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXJJUSLMZKOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627368
Record name 4-Hydrazinyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-N,N-dimethylaniline

CAS RN

41002-34-0
Record name 4-Hydrazinyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinyl-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-Hydrazinyl-N,N-dimethylaniline
Reactant of Route 3
4-Hydrazinyl-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-Hydrazinyl-N,N-dimethylaniline
Reactant of Route 5
4-Hydrazinyl-N,N-dimethylaniline
Reactant of Route 6
4-Hydrazinyl-N,N-dimethylaniline

Citations

For This Compound
1
Citations
SK Kadam, AS Tamboli, SB Sambhare, BH Jeon… - Ecological …, 2018 - Elsevier
The textile dye decolorizing efficiency of Bacillus subtilis SK1 against 70 mg/L each of Malachite Green, Methyl Orange, Rubine GFL and Red HE3B was observed as 71.7, 73.6, 74.4 …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.